5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine
CAS No.: 1275499-44-9
Cat. No.: VC5060821
Molecular Formula: C10H8F3N3O
Molecular Weight: 243.189
* For research use only. Not for human or veterinary use.
![5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine - 1275499-44-9](/images/structure/VC5060821.png)
Specification
CAS No. | 1275499-44-9 |
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Molecular Formula | C10H8F3N3O |
Molecular Weight | 243.189 |
IUPAC Name | 5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine |
Standard InChI | InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16) |
Standard InChI Key | YMOBTPXQBCEKOH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=NC(=NO2)N)C(F)(F)F |
Introduction
The compound 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine is a heterocyclic organic molecule containing the 1,2,4-oxadiazole ring system. This structure is widely recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery due to its stability and ability to interact with biological targets.
Synthesis
The synthesis of 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine typically involves:
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Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving amidoximes and carboxylic acid derivatives.
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Substitution with the trifluoromethyl group: The trifluoromethyl group is introduced via nucleophilic substitution or other fluorination techniques.
Applications in Medicinal Chemistry
4.1 Biological Activity
The 1,2,4-oxadiazole scaffold is known for its diverse pharmacological activities:
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Antimicrobial: The compound's heterocyclic structure may interact with bacterial enzymes or DNA.
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Anticancer: The trifluoromethyl group enhances lipophilicity, aiding in cell membrane penetration and interaction with intracellular targets.
4.2 Drug-Like Properties
Using computational tools like SwissADME:
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The compound exhibits favorable drug-likeness due to its balance of hydrophilic (amino group) and hydrophobic (trifluoromethyl group) properties.
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Predicted high bioavailability and metabolic stability.
Comparative Data Table
Property | Value/Observation |
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Molecular Formula | |
Molecular Weight | ~231.17 g/mol |
LogP (lipophilicity) | Predicted moderate lipophilicity |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 4 (oxygen and nitrogen atoms in oxadiazole ring) |
Pharmacological Potential | Antimicrobial, anticancer |
Research Findings
Studies on related oxadiazole derivatives reveal:
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Anticancer Activity: Compounds with similar structures have shown inhibition of tumor cell growth in vitro.
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Stability: The trifluoromethyl group enhances metabolic stability by resisting enzymatic degradation.
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Versatility: The amino group allows further functionalization for targeted drug development.
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